molecular formula C21H25N3O3 B2920986 1-[1-(2-Oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione CAS No. 872848-81-2

1-[1-(2-Oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione

Cat. No.: B2920986
CAS No.: 872848-81-2
M. Wt: 367.449
InChI Key: LAGZKXGBUUDKRT-UHFFFAOYSA-N
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Description

This compound is a bis-heterocyclic dione featuring an indole core substituted at the 3-position with a 2-oxo-2-pyrrolidin-1-ylethyl group and a piperidine-linked ethane-1,2-dione moiety. Its structure combines aromatic indole with two saturated nitrogen-containing rings (pyrrolidine and piperidine), which may enhance its pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name

1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-19(22-10-6-7-11-22)15-24-14-17(16-8-2-3-9-18(16)24)20(26)21(27)23-12-4-1-5-13-23/h2-3,8-9,14H,1,4-7,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGZKXGBUUDKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(2-Oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione, also known as a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular weight of approximately 286.33 g/mol. It features an indole moiety linked to a piperidine ring and a pyrrolidine derivative, which may contribute to its biological properties.

The biological activity of this compound primarily involves interactions with various receptors and enzymes. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, particularly through the following mechanisms:

  • CB1 and CB2 Receptor Interaction : Similar compounds have shown affinity for cannabinoid receptors, influencing pathways associated with pain modulation and neuroprotection .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered pharmacokinetics of co-administered drugs.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : Studies suggest that compounds with similar structures can protect against neurodegeneration by modulating glutamate release and reducing oxidative stress .
  • Anticancer Activity : Preliminary studies indicate potential anticancer properties, possibly through apoptosis induction in cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, indicating potential use in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionModulation of glutamate release ,
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of indole derivatives on neuronal cultures exposed to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and preserved mitochondrial function, suggesting a protective role against neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Key Structural Analogs

The following table highlights critical structural and computational properties of the target compound and its analogs:

Compound Name Indole Substitution Dione Substituent Molecular Weight Key Features/Activity
1-[1-(2-Oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione 1-(2-Oxo-2-pyrrolidin-1-ylethyl) Piperidine ~382.4* Dual heterocyclic design, unconfirmed bioactivity
1-(1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione () None Morpholine 258.27 Lower molecular weight, potential CNS activity
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone () 2-Methyl Piperidine (mono-ketone) 268.35 Simplified structure, no dione moiety
1-(2-Phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione () 2-Phenyl Pyrrolidine 347.40 Aromatic substitution, enhanced lipophilicity
1-(5-Methoxy-1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione () 5-Methoxy Piperidine ~322.3 Electron-donating group, anticancer potential

*Estimated based on analogous structures.

Functional Differences and Trends

  • Piperidine vs. Pyrrolidine: Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered), which may influence receptor binding kinetics . Indole Modifications: Substituents like 2-phenyl () or 5-methoxy () alter electronic properties and bioactivity.

Antitumor Activity of Analogs

  • Diarylmethylpiperazine Derivatives (): Compounds like 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibit anticancer activity via kinase inhibition. The target compound’s piperidine-dione system may mimic this mechanism .
  • Pyrazole-Indole Hybrids (): Analogs with pyrazole moieties show tumor cell-growth inhibition, highlighting the indole-dione scaffold’s versatility in drug design.

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